molecular formula C17H14ClN3O B12566532 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide CAS No. 289631-43-2

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B12566532
CAS No.: 289631-43-2
M. Wt: 311.8 g/mol
InChI Key: DJSVPLHHJOZIDA-UHFFFAOYSA-N
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Description

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with a 4-chloro group and a 5,7-dimethyl-1,8-naphthyridine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dimethyl-1,8-naphthyridin-2-amine with appropriate benzoyl chloride derivatives under basic conditions. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship indicates that modifications at specific positions on the naphthyridine ring can enhance antimicrobial efficacy. For example, the introduction of electron-withdrawing groups has been linked to improved potency against M. tuberculosis .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μM)Target Organism
This compoundTBDM. tuberculosis
Isoniazid0.15M. tuberculosis
Compound X (related structure)0.50E. coli

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Profile

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast)TBDApoptosis induction
HT-29 (colon)TBDCell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications such as halogen substitutions or changes in the naphthyridine moiety can enhance or diminish its biological activities.

Key SAR Findings:

  • Halogen Substitution: The presence of chlorine at the para position on the benzamide enhances antimicrobial activity.
  • Naphthyridine Modifications: Variations in methyl substitutions on the naphthyridine ring can affect potency against specific pathogens.
  • Functional Groups: The introduction of polar functional groups can improve solubility and bioavailability.

Case Study 1: Antimycobacterial Efficacy

A study examining a series of naphthyridine derivatives found that compounds similar to this compound exhibited submicromolar activity against M. tuberculosis. The research emphasized the importance of structural optimization for enhancing efficacy while minimizing cytotoxic effects on human cells .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that certain derivatives of naphthyridine showed promising results in inhibiting cell growth and inducing apoptosis. Specifically, compounds with a similar backbone to this compound were noted for their ability to target specific signaling pathways involved in cancer progression .

Properties

CAS No.

289631-43-2

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide

InChI

InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22)

InChI Key

DJSVPLHHJOZIDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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